molecular formula C19H22N6O2 B11235485 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B11235485
M. Wt: 366.4 g/mol
InChI Key: INHYIDYAYLIIHZ-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains both indazole and pyrazole moieties, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrazole rings using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . Additionally, it may interact with receptors and proteins involved in inflammatory and immune responses, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxamide is unique due to its combination of indazole and pyrazole moieties, which confer a wide range of biological activities. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N6O2/c1-11-15(12(2)24(3)23-11)9-20-19(27)13-8-17(26)25(10-13)18-14-6-4-5-7-16(14)21-22-18/h4-7,13H,8-10H2,1-3H3,(H,20,27)(H,21,22)

InChI Key

INHYIDYAYLIIHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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